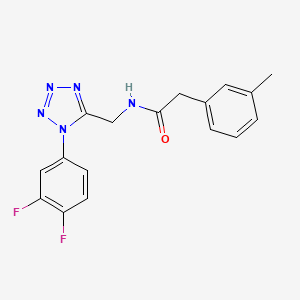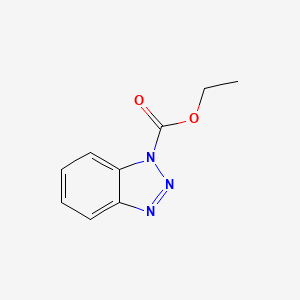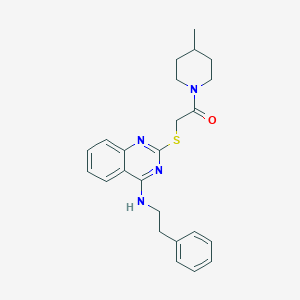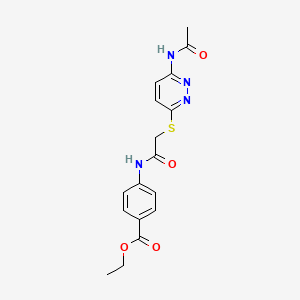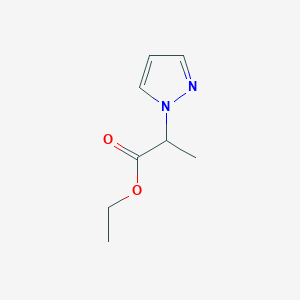
ethyl 2-(1H-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of ethyl 2-(1H-pyrazol-1-yl)propanoate consists of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 2-(1H-pyrazol-1-yl)propanoate is a solid at room temperature . Its molecular weight is 168.2 and its molecular formula is C₈H₁₂N₂O₂ .Applications De Recherche Scientifique
Ethyl 2-(1H-pyrazol-1-yl)propanoate: A Comprehensive Analysis of Scientific Research Applications: Ethyl 2-(1H-pyrazol-1-yl)propanoate is a compound that features a pyrazole ring, a common motif in various pharmaceuticals and agrochemicals due to its diverse biological activities. While direct applications of this specific compound are not extensively documented, we can infer potential uses based on the general properties and reactivity of pyrazole derivatives. Below are six potential scientific research applications for ethyl 2-(1H-pyrazol-1-yl)propanoate:
Anticancer Research
Pyrazole derivatives have been studied for their potential anticancer properties. The modification of the pyrazole core has shown improved growth inhibition in cancer cell lines, such as PC-3 cells . Ethyl 2-(1H-pyrazol-1-yl)propanoate could serve as a precursor for synthesizing new derivatives with enhanced anticancer activities.
Antimicrobial Agents
Compounds containing the pyrazole ring have demonstrated good antimicrobial potential . Ethyl 2-(1H-pyrazol-1-yl)propanoate could be utilized in the synthesis of new antimicrobial agents targeting resistant strains of bacteria and fungi.
Anti-inflammatory and Analgesic Research
Indole derivatives with a pyrazole moiety have shown significant anti-inflammatory and analgesic activities . This suggests that ethyl 2-(1H-pyrazol-1-yl)propanoate might be used in developing new therapeutic agents for treating pain and inflammation.
Synthesis of Schiff Bases
Schiff bases derived from pyrazole compounds have been synthesized for various applications . Ethyl 2-(1H-pyrazol-1-yl)propanoate could be a key intermediate in creating Schiff bases with potential applications in coordination chemistry and catalysis.
Development of New Heterocycles
Efforts have been made to produce new heterocycles using pyrazole scaffolds . Ethyl 2-(1H-pyrazol-1-yl)propanoate could be reacted with different nucleophiles to generate novel heterocyclic compounds for further pharmacological studies.
Prostate Cancer Therapy Research
Pyrazole derivatives have been evaluated for their role in prostate cancer therapy . As such, ethyl 2-(1H-pyrazol-1-yl)propanoate may contribute to the design of new therapeutic molecules that can be used in conjunction with existing treatments.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-pyrazol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-6-4-5-9-10/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDOPMNGJGSWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

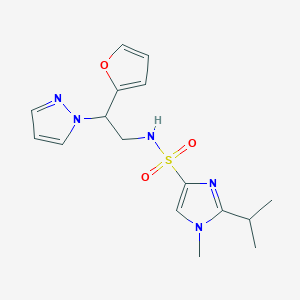

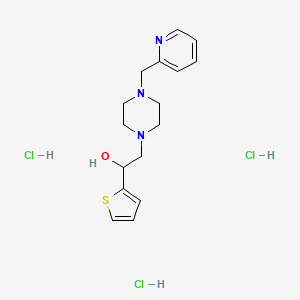
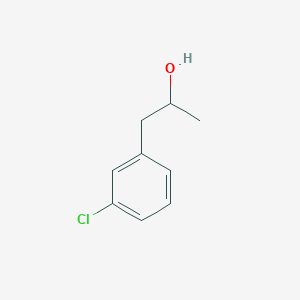
![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B2921878.png)
![2-Chloro-4-[(dimethylamino)methyl]phenol](/img/structure/B2921879.png)
![4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2921881.png)
![N-(3-chloro-4-methylphenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)acetamide](/img/structure/B2921882.png)
![2-chloro-N-methyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2921883.png)
